molecular formula C15H21BrN2O B1401318 1-(3-((6-Bromopyridin-2-yl)methyl)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one CAS No. 1316221-44-9

1-(3-((6-Bromopyridin-2-yl)methyl)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one

Cat. No. B1401318
CAS RN: 1316221-44-9
M. Wt: 325.24 g/mol
InChI Key: YZJKCPMJLYOWFI-UHFFFAOYSA-N
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Description

“1-(3-((6-Bromopyridin-2-yl)methyl)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one” is a chemical compound with the molecular formula C12H15BrN2O . It is available for purchase from various chemical suppliers .


Physical And Chemical Properties Analysis

The boiling point and other physical properties of this compound are not specified in the available resources .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Bogdanowicz et al. (2013) involved the synthesis of new cyanopyridine derivatives using 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile as a substrate, which is structurally related to the compound . These derivatives exhibited significant antimicrobial activity against various bacteria, with minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL, highlighting their potential in antimicrobial applications (Bogdanowicz et al., 2013).

Lewis Basicity and Ligand Applications

Kleoff et al. (2019) explored the synthesis of electron-rich dialkylamino-substituted terpyridines, utilizing bromo-substituted pyridines in the process. Their research indicates the high Lewis basicity of such compounds, suggesting their efficacy as ligands in various chemical applications, such as catalysis and material science (Kleoff et al., 2019).

Organocatalysis

Cui Yan-fang (2008) studied a compound structurally similar to the requested chemical, focusing on its application in organocatalysis. The compound demonstrated effectiveness in catalyzing asymmetric Michael addition reactions, a crucial process in organic synthesis (Cui Yan-fang, 2008).

Applications in Organometallic Chemistry

Research by Fleck et al. (2003) on N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a compound related to the one , highlights its importance as an intermediate in the preparation of various organometallic compounds, particularly in the synthesis of antibiotics (Fleck et al., 2003).

Chemical Reduction and Synthesis

Swan and Wilcock (1974) conducted studies involving the reduction of N-alkyl- and N-aryl-pyrrolidin-2-ones, shedding light on the chemical behavior of compounds with pyrrolidinyl groups and their potential in synthetic chemistry (Swan & Wilcock, 1974).

Supramolecular Chemistry

Schubert and Eschbaumer (1999) utilized 2,6-Bis(trimethyltin)pyridine for the preparation of various pyridine-based ligands. This research is relevant due to the pyridine component, indicating potential applications in the field of supramolecular chemistry (Schubert & Eschbaumer, 1999).

properties

IUPAC Name

1-[3-[(6-bromopyridin-2-yl)methyl]pyrrolidin-1-yl]-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O/c1-15(2,3)14(19)18-8-7-11(10-18)9-12-5-4-6-13(16)17-12/h4-6,11H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZJKCPMJLYOWFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(C1)CC2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-((6-Bromopyridin-2-yl)methyl)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one
Reactant of Route 2
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1-(3-((6-Bromopyridin-2-yl)methyl)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one
Reactant of Route 3
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1-(3-((6-Bromopyridin-2-yl)methyl)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one
Reactant of Route 4
Reactant of Route 4
1-(3-((6-Bromopyridin-2-yl)methyl)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one
Reactant of Route 5
1-(3-((6-Bromopyridin-2-yl)methyl)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one
Reactant of Route 6
1-(3-((6-Bromopyridin-2-yl)methyl)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one

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